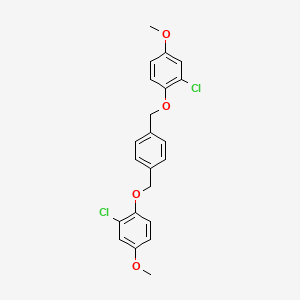
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene: is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two 2-chloro-4-methoxyphenoxy groups attached to a benzene ring through methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-methoxyphenol and 1,4-bis(chloromethyl)benzene.
Etherification Reaction: The 2-chloro-4-methoxyphenol is reacted with 1,4-bis(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Compounds with reduced functional groups.
Substitution: Derivatives with new substituents replacing the chloro groups.
Applications De Recherche Scientifique
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-bis[(2-chloro-4-hydroxyphenoxy)methyl]-: Similar structure but with hydroxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-ethoxyphenoxy)methyl]-: Similar structure but with ethoxy groups instead of methoxy groups.
Benzene, 1,4-bis[(2-chloro-4-methylphenoxy)methyl]-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,4-Bis((2-chloro-4-methoxyphenoxy)methyl)benzene is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Propriétés
Numéro CAS |
146949-20-4 |
|---|---|
Formule moléculaire |
C22H20Cl2O4 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
2-chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene |
InChI |
InChI=1S/C22H20Cl2O4/c1-25-17-7-9-21(19(23)11-17)27-13-15-3-5-16(6-4-15)14-28-22-10-8-18(26-2)12-20(22)24/h3-12H,13-14H2,1-2H3 |
Clé InChI |
SLFZXMGBSNPIQC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)OC)Cl)Cl |
Synonymes |
SCH 47802 SCH-47802 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














